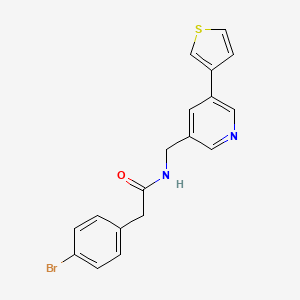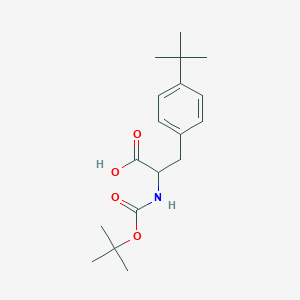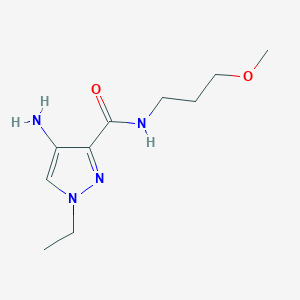
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as A-674563 and has a molecular formula of C11H20N4O2.
作用機序
The mechanism of action of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves the inhibition of the PKB enzyme. This enzyme is involved in the regulation of various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, A-674563 can induce apoptosis (cell death) in cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide include the inhibition of PKB activity, induction of apoptosis in cancer cells, and reduction of inflammation in autoimmune diseases. This compound has also been shown to have potential applications in the treatment of diabetes, as it can improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
The advantages of using 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its specificity for PKB inhibition and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the research and development of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. These include:
1. Further studies to determine the optimal dosage and administration of this compound for different applications.
2. Development of novel derivatives of this compound with improved efficacy and reduced toxicity.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders.
4. Studies to determine the mechanism of action of this compound in different cellular processes.
5. Investigation of the potential synergistic effects of this compound with other drugs in the treatment of cancer and autoimmune diseases.
In conclusion, 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a promising compound with potential applications in various fields. Its specificity for PKB inhibition and potential applications in cancer, inflammation, and autoimmune diseases make it an attractive target for further research and development. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential applications in other diseases.
合成法
The synthesis of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves a multi-step process. The first step involves the reaction of 3-methoxypropylamine with ethyl acetoacetate to form 3-methoxypropyl ethyl acetoacetate. The second step involves the reaction of the product from the first step with hydrazine hydrate to form 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide. The final step involves the reaction of the product from the second step with acetic anhydride to form 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has various scientific research applications, including the study of cancer, inflammation, and autoimmune diseases. This compound has been shown to inhibit the activity of the protein kinase B (PKB) enzyme, which is involved in the regulation of cell growth and survival. PKB is overactive in many cancers, and the inhibition of this enzyme by A-674563 has shown promising results in preclinical studies.
特性
IUPAC Name |
4-amino-1-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-7-8(11)9(13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXVFBXMZSUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
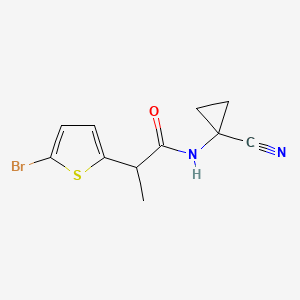
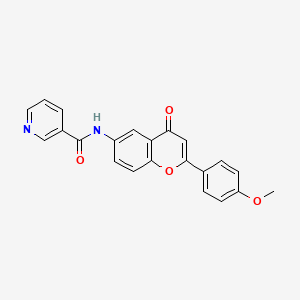
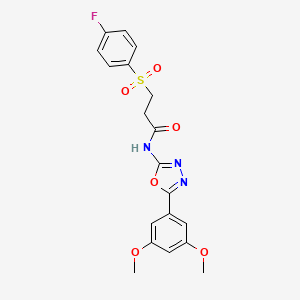

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)
![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)
![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)
